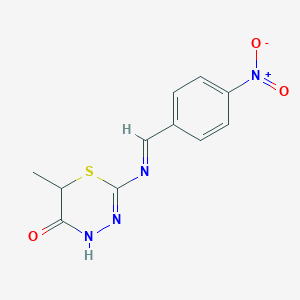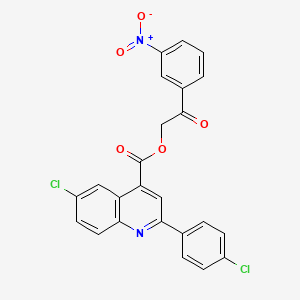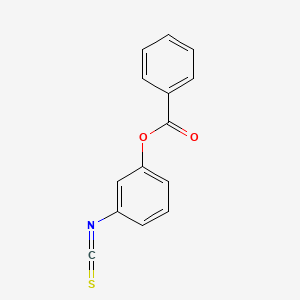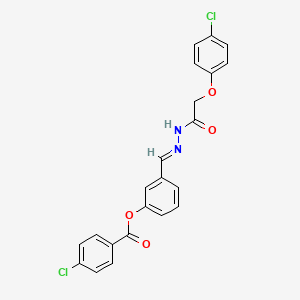
6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL is a heterocyclic compound that contains a thiadiazine ring This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-nitrobenzaldehyde with 6-methyl-1,3,4-thiadiazine-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound.
Chemical Reactions Analysis
6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The thiadiazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Scientific Research Applications
6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure and reactivity.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL involves its interaction with specific molecular targets in cells. The nitrobenzylidene group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiadiazine ring can also interact with DNA, leading to potential anticancer effects by interfering with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-2-((4-nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL include other thiadiazine derivatives and nitrobenzylidene compounds. These compounds share similar chemical structures but may differ in their reactivity and biological activity. For example:
6-Methyl-2-((4-methylbenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.
6-Methyl-2-((4-chlorobenzylidene)amino)-6H-1,3,4-thiadiazin-5-OL: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O3S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
6-methyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C11H10N4O3S/c1-7-10(16)13-14-11(19-7)12-6-8-2-4-9(5-3-8)15(17)18/h2-7H,1H3,(H,13,16)/b12-6+ |
InChI Key |
YTHVRKQYFGDZNW-WUXMJOGZSA-N |
Isomeric SMILES |
CC1C(=O)NN=C(S1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1C(=O)NN=C(S1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15086113.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B15086116.png)


![2-[(2-methoxyethyl)amino]-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086124.png)

![N-(2-chlorobenzyl)-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086137.png)
![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15086148.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086157.png)

![3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086176.png)
![4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15086183.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B15086192.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086195.png)
